5-Bromo-6,7-difluoro-1-isopropylbenzotriazole
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Overview
Description
5-Bromo-6,7-difluoro-1-isopropylbenzotriazole is a chemical compound with the molecular formula C9H8BrF2N3 . It has a molecular weight of 276.08 . The IUPAC name for this compound is 5-bromo-6,7-difluoro-1-isopropyl-1H-1,2,3-benzotriazole .
Molecular Structure Analysis
The InChI code for 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole is 1S/C9H8BrF2N3/c1-4(2)15-9-6(13-14-15)3-5(10)7(11)8(9)12/h3-4H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Chemical Reactivity and Synthesis
Research on compounds structurally related to 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole has primarily focused on their reactivity and potential in synthesizing complex molecules. For instance, the kinetics of reactions involving various bromo-N-methyl-tetrazoles, -triazoles, or -imidazoles show that bromo-substituted azoles exhibit significant reactivity, suggesting their utility in synthesizing novel compounds with specific electronic properties (Barlin, 1967). This foundational work underpins modern synthetic strategies, including the synthesis of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids, indicative of the compound's utility in peptide mimicry and drug design (Gouge, Jubault, & Quirion, 2004).
Advanced Materials and Ligand Design
Further applications involve the development of advanced materials and ligands. For example, the expedited synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues showcases the utility of halo-substituted triazoles in creating materials with potential applications in electronics and photonics (Jha & Atchuta Ramarao, 2017). Similarly, the exploration of regioflexible substitution patterns on difluorobenzene derivatives demonstrates the strategic utility of bromo- and difluoro-substituted compounds in designing complex molecular architectures, which could find applications in medicinal chemistry and material science (Schlosser & Heiss, 2003).
Drug Discovery and Biological Interactions
On the drug discovery front, the synthesis of trifluoromethyltriazoles from trifluoroacetohydrazonoyl bromide represents an exploration into novel therapeutic agents, leveraging the unique electronic and steric properties imparted by bromo- and difluoro-substitutions (Tanaka, Honda, Minoguchi, & Mitsuhashi, 1987). These synthetic endeavors highlight the relevance of compounds like 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole in accessing new chemical spaces for biological applications.
Safety And Hazards
properties
IUPAC Name |
5-bromo-6,7-difluoro-1-propan-2-ylbenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2N3/c1-4(2)15-9-6(13-14-15)3-5(10)7(11)8(9)12/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFDNDMXPDUAMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=C(C=C2N=N1)Br)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601197616 |
Source
|
Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601197616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6,7-difluoro-1-isopropylbenzotriazole | |
CAS RN |
1393442-22-2 |
Source
|
Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601197616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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